molecular formula C18H22N6OS B2654486 N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 880267-87-8

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No.: B2654486
CAS No.: 880267-87-8
M. Wt: 370.48
InChI Key: ZIFGNGHMXZHCAE-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide is a complex organic compound featuring a cyanocyclohexyl group, a tetrazolyl group, and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the cyanocyclohexyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design. The compound may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups allow for the creation of polymers or other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target, leading to various biological effects. The cyanocyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound also features a cyano group and a heterocyclic ring, making it structurally similar.

    N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives: These derivatives share similar functional groups and are used in similar applications.

Uniqueness

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-6-8-15(9-7-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGNGHMXZHCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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